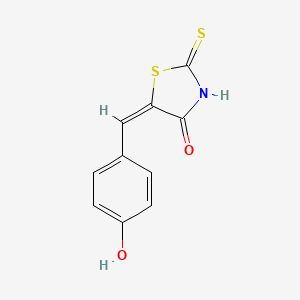

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Descripción

(5E)-5-(4-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a benzylidene moiety substituted with a hydroxyl group at the para-position and a mercapto (-SH) group at the 2-position of the thiazole ring. Its E-configuration at the C5 position is critical for stereochemical stability and biological interactions. This compound is part of a broader class of 5-arylidene-1,3-thiazol-4(5H)-ones, which are studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Propiedades

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIDZVPIAJJPF-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171728 | |

| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-13-4 | |

| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The benzylidene group can be reduced to form a hydroxybenzyl derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxybenzyl derivatives.

Substitution: Ethers or esters, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its antimicrobial and antioxidant properties. Studies have shown that thiazolone derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. Additionally, their antioxidant capabilities may help mitigate oxidative stress-related diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiazolone exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity .

Biochemical Applications

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one serves as a biochemical tool in proteomics research. It is utilized in various assays due to its ability to interact with thiol groups in proteins, which can facilitate the study of protein modifications and interactions.

Case Study: Proteomics Research

In proteomic studies, this compound has been used to label proteins containing free thiols, allowing for the identification and characterization of modified proteins involved in cellular signaling pathways .

Material Science

The unique properties of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one make it suitable for applications in material science, particularly in the development of fluorescent materials and sensors.

Case Study: Fluorescent Probes

Research indicates that compounds with similar structures can be used as fluorescent probes for detecting metal ions or biological molecules. The thiazolone moiety contributes to the photophysical properties necessary for these applications .

Unique Features

The distinct combination of a hydroxybenzylidene group with a mercapto thiazolone structure sets (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one apart from similar compounds, enhancing its reactivity and specificity in biological applications.

Mecanismo De Acción

The mechanism of action of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticancer activity is believed to involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzylidene Ring

Variations in the benzylidene substituent significantly influence electronic, steric, and solubility properties:

- Hydroxy vs.

- Halogenated Derivatives : Bromine or chlorine substitutions (e.g., ) introduce steric hindrance and electron-withdrawing effects, which may enhance stability or modify reactivity .

Table 1: Impact of Benzylidene Substituents

Modifications at the 2-Position of the Thiazole Ring

The mercapto (-SH) group in the target compound distinguishes it from analogs with amino, phenyl, or methylthio substituents:

- Mercapto Group : Enhances nucleophilic reactivity and metal coordination capacity, critical for enzyme inhibition (e.g., kinase targets) .

- Amino Substitutions: Compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one () exhibit tautomerism, influencing binding modes and antimicrobial activity .

- Phenyl or Methylthio Groups : These substitutions (e.g., ) reduce reactivity but may improve metabolic stability .

Stereochemical Considerations (E vs. Z Isomers)

The E-configuration of the target compound contrasts with Z-isomers commonly reported in analogs (e.g., ). Stereochemistry affects molecular geometry and biological activity:

- DYRK1A Inhibition: The Z-isomer (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (compound 3e, ) shows potent inhibition (IC50 = 0.028 µM), suggesting stereochemistry and ring structure (thiazolidinone vs. thiazolone) influence kinase binding .

- Antimicrobial Activity : E-isomers may exhibit different membrane penetration efficiencies compared to Z-forms due to spatial arrangement .

Kinase Inhibition

- DYRK1A: Compound 3e (Z-isomer, thiazolidinone core) is a nanomolar inhibitor (IC50 = 0.028 µM), while the target compound’s activity remains underexplored .

- Anticancer Potential: Analogs like (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (IC50 = 0.033 µM, ) demonstrate efficacy against tumor cell lines (Huh7 D12, Caco2), suggesting structural motifs shared with the target compound may confer similar activity .

Antimicrobial Activity

- The cyclopropylamino derivative () showed moderate activity against Gram-positive bacteria, highlighting the role of 2-position substituents in antimicrobial targeting .

Actividad Biológica

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazolone derivative, has garnered attention for its diverse biological activities. This compound features a thiazolone ring, a hydroxybenzylidene group, and a mercapto group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is generally carried out in the presence of sodium hydroxide or potassium hydroxide and is refluxed to ensure complete reaction. The product is purified through recrystallization or column chromatography .

Chemical Structure and Properties

- Molecular Formula : C10H7NO2S

- Molecular Weight : 237 g/mol

- LogP : 0.44 (indicating moderate lipophilicity)

The compound's structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions .

Antioxidant Properties

Research indicates that thiazolone derivatives exhibit significant antioxidant activity. The presence of the mercapto group is believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives similar to (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one showed substantial DPPH radical scavenging activity .

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. In comparative studies, derivatives of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibited IC50 values comparable to that of kojic acid, a standard tyrosinase inhibitor:

| Compound | IC50 (µM) |

|---|---|

| (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | 27.5 ± 2.93 |

| Kojic Acid | 28.6 ± 3.56 |

This indicates that the compound has promising potential as a skin-whitening agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazolone derivatives can exhibit antibacterial and antifungal activities against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .

Case Studies

- Tyrosinase Inhibition Study : A recent study synthesized several derivatives based on the structure of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one and tested their tyrosinase inhibitory activities. Notably, one derivative showed an IC50 value of 0.27 ± 0.03 µM, significantly more potent than kojic acid .

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between the presence of hydroxyl groups and enhanced antioxidant activity .

Q & A

Q. Which software tools are optimal for refining crystallographic data and hydrogen-bond analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.